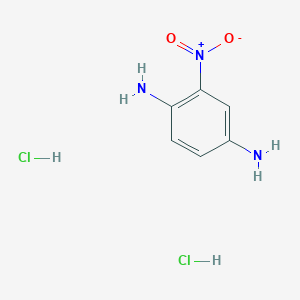

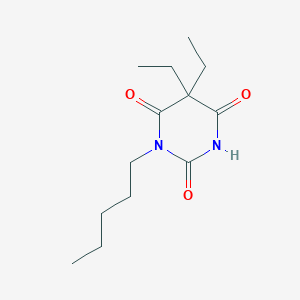

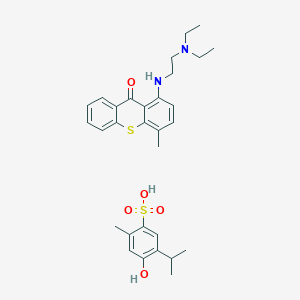

![molecular formula C8H8KO12Sb B099846 Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate CAS No. 16039-64-8](/img/structure/B99846.png)

Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex potassium compounds often involves the reaction of potassium with organic or inorganic precursors. For example, potassium 4,5-bis(dinitromethyl)furoxanate is synthesized from cyanoacetic acid, indicating that potassium salts can be formed through the reaction of potassium with organic acids . Similarly, potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is prepared by reacting 2-methylsufonyl4, 6-dimethoxypyrimidine with dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide .

Molecular Structure Analysis

The molecular structure of potassium compounds is often complex and can be elucidated using techniques such as X-ray diffraction. For instance, the structure of potassium oxalate monohydrate is characterized by oxalate ions hydrogen-bonded into infinite linear chains, coordinated by potassium ions . The potassium salt of the hexanuclear carbonyl cobaltate shows a tetragonal body-centered packing of anions with potassium ions and water molecules filling the cavities . These examples demonstrate the diverse coordination environments that potassium ions can adopt in different compounds.

Chemical Reactions Analysis

Potassium compounds can participate in various chemical reactions. The reaction of solid potassium permanganate with small organic amines or oxygenated compounds is influenced by the physical state of the reactants and the presence of water . This suggests that potassium compounds can be reactive under certain conditions and can be used to demonstrate interesting chemical phenomena.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are determined by their molecular structure and the nature of their constituents. For example, potassium 4,5-bis(dinitromethyl)furoxanate has a high density and positive oxygen balance, making it a potential green primary explosive . The crystal structure of potassium salts, such as the potassium salt of 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate, reveals the formation of hydrogen-bonded chains by the anions, which contributes to the stability of the structure .

Aplicaciones Científicas De Investigación

Application in Nonlinear Optical Materials

One of the noteworthy applications of compounds similar to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate is in the domain of nonlinear optical (NLO) materials. Specifically, compounds like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid have been investigated for their potential in NLO applications. These compounds demonstrate notable features such as low cutoff wavelengths, significant NLO efficiencies, and good thermal stability, marking their significance in the field of material sciences and optical applications (Vinoth et al., 2020).

Application in Synthesis and Coordination Chemistry

The compound also plays a crucial role in synthesis and coordination chemistry. For instance, potassium compounds with complex structures involving ligands similar in complexity to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate have been synthesized and studied. These compounds exhibit unique coordination chemistry, as evidenced by the intricate crystal structures and coordination environments reported in studies. Such compounds contribute to our understanding of coordination chemistry and crystallography, and can potentially influence the development of new materials with specific chemical and physical properties (Yusupova et al., 2003).

Contributions to Organic Chemistry and Reaction Mechanisms

In the realm of organic chemistry, derivatives and compounds structurally related to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate are pivotal in understanding reaction mechanisms and developing new synthetic pathways. The studies on these compounds shed light on complex reaction mechanisms, such as the formation of specific coordination compounds, and contribute to the development of new synthetic methods that are valuable in the synthesis of a wide array of chemical compounds (Gein et al., 2019).

Propiedades

Número CAS |

16039-64-8 |

|---|---|

Nombre del producto |

Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |

Fórmula molecular |

C8H8KO12Sb |

Peso molecular |

457 g/mol |

Nombre IUPAC |

potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |

Clave InChI |

IIQJBVZYLIIMND-UHFFFAOYSA-J |

SMILES isomérico |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

SMILES |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

SMILES canónico |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

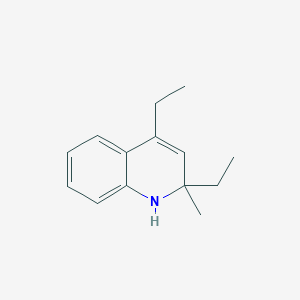

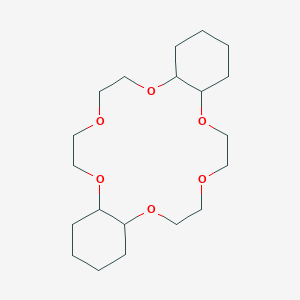

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

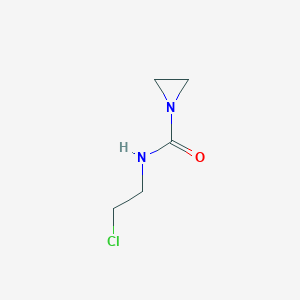

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)

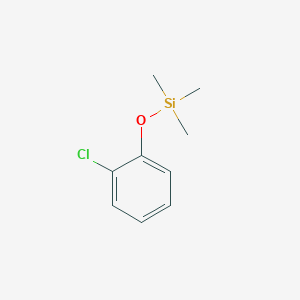

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)